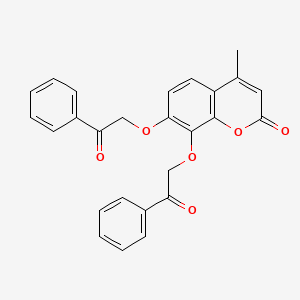![molecular formula C18H22O2 B12579276 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene CAS No. 222634-75-5](/img/structure/B12579276.png)
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is an organic compound with the molecular formula C18H22O2 It is a derivative of anisole, characterized by the presence of a methoxy group (-OCH3) and a phenylbutoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 4-phenylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. These interactions could modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-methylbenzene:
1-Methoxy-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenylbutoxy group, leading to different chemical and physical properties.
Propriétés
Numéro CAS |
222634-75-5 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-methoxy-4-(4-phenylbutoxymethyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-17(11-13-18)15-20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14-15H2,1H3 |
Clé InChI |
ALMIQDXDQQWPRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
-](/img/structure/B12579212.png)

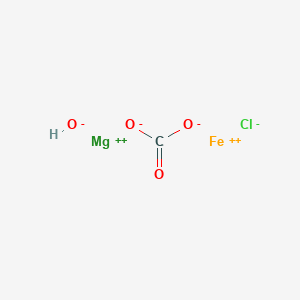
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
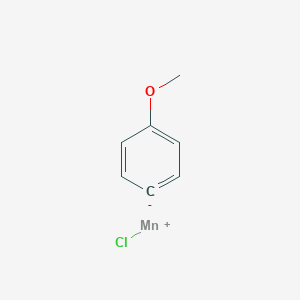
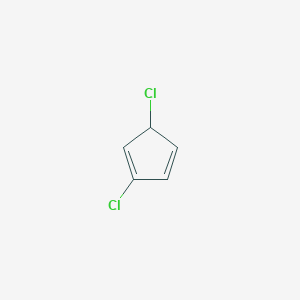
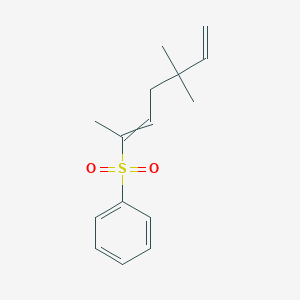
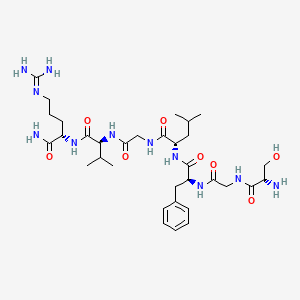
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
